![molecular formula C9H13N3O B2606526 N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]prop-2-enamide CAS No. 1697092-67-3](/img/structure/B2606526.png)
N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]prop-2-enamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). The mGluR5 receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and plays an important role in various physiological and pathological processes. MPEP has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders.
Wirkmechanismus
N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]prop-2-enamide acts as a selective antagonist of mGluR5 receptors, which are widely distributed in the central nervous system. It binds to the receptor and prevents the activation of downstream signaling pathways, leading to a decrease in the release of glutamate, a major excitatory neurotransmitter in the brain.
Biochemical and Physiological Effects:
N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]prop-2-enamide has been shown to have several biochemical and physiological effects, including the modulation of synaptic plasticity, neuronal excitability, and neuroinflammation. It has also been shown to improve cognitive function and reduce anxiety- and depression-like behaviors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]prop-2-enamide has several advantages for laboratory experiments, including its selectivity for mGluR5 receptors, its well-defined mechanism of action, and its availability in pure form. However, it also has some limitations, including its relatively low potency and the need for high concentrations to achieve significant effects.
Zukünftige Richtungen
There are several future directions for research on N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]prop-2-enamide and its potential therapeutic applications. These include the development of more potent and selective mGluR5 antagonists, the investigation of the role of mGluR5 receptors in other neurological and psychiatric disorders, and the exploration of combination therapies that target multiple receptors and signaling pathways. Additionally, the use of N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]prop-2-enamide as a tool to study the role of mGluR5 receptors in synaptic plasticity and neuronal excitability could lead to a better understanding of the underlying mechanisms of several neurological and psychiatric disorders.
Synthesemethoden
N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]prop-2-enamide can be synthesized using a multi-step procedure starting from 5-amino-1-methyl-1H-pyrazole. The first step involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. The Boc-protected compound is then reacted with acryloyl chloride in the presence of a base to yield the desired product, N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]prop-2-enamide has been used in various scientific research studies to investigate the role of mGluR5 receptors in different physiological and pathological conditions. It has been shown to have potential therapeutic applications in several neurological and psychiatric disorders, including anxiety, depression, schizophrenia, Parkinson's disease, and addiction.
Eigenschaften
IUPAC Name |
N-[2-(2-methylpyrazol-3-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-3-9(13)10-6-4-8-5-7-11-12(8)2/h3,5,7H,1,4,6H2,2H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDAGDDLHBOXMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

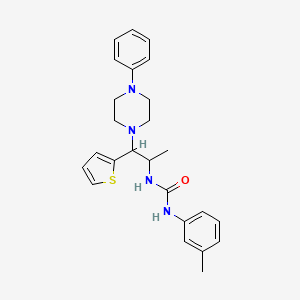
![N-[2-[3-[(3-fluorophenyl)methylsulfanyl]indol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2606445.png)
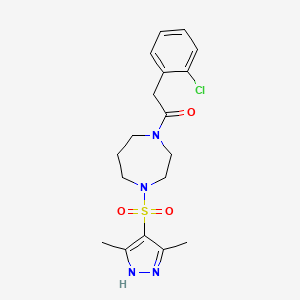

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2606451.png)
![N-[(furan-2-yl)methyl]-3-{3-oxo-5-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2606454.png)
![4-oxo-8-phenyl-N-(4-sulfamoylphenethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2606455.png)
![Ethyl 4,4,4-trifluoro-3-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoate](/img/structure/B2606457.png)
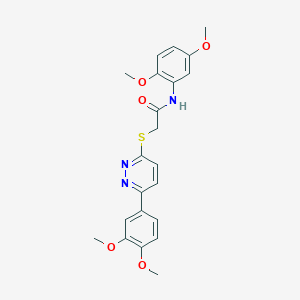

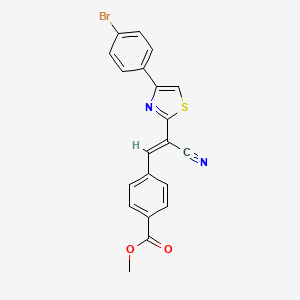
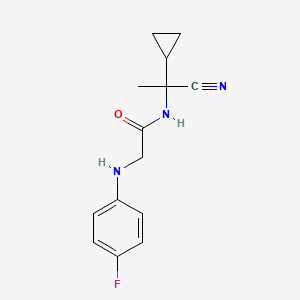
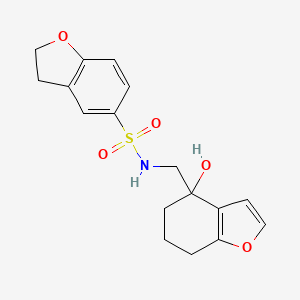
![Ethyl 6-methyl-2-(3-(methylsulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2606466.png)